molecular formula C23H22N2O4S B2694198 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide CAS No. 922136-88-7

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2694198
CAS No.: 922136-88-7
M. Wt: 422.5
InChI Key: VIJZWUDUXKYDFJ-UHFFFAOYSA-N
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Description

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide is a dibenzo-oxazepine derivative featuring a seven-membered ring fused with two benzene rings. The core structure includes an oxygen atom in the 1,4-oxazepine ring, an ethyl group at position 10, and a ketone group at position 11. The sulfonamide moiety at position 2 is substituted with 2,4-dimethylphenyl groups, which enhances lipophilicity and modulates receptor interactions. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurological and inflammatory pathways .

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-4-25-19-7-5-6-8-21(19)29-20-11-10-17(14-18(20)23(25)26)24-30(27,28)22-12-9-15(2)13-16(22)3/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZWUDUXKYDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the dibenzo[b,f][1,4]oxazepine core and a sulfonamide group. Its molecular formula is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 358.44 g/mol. The presence of the sulfonamide moiety is significant, as sulfonamides are known for their diverse biological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dopamine Receptor Modulation : Similar compounds have been identified as dopamine D2 receptor antagonists, suggesting potential applications in treating psychiatric disorders .
  • Calcium Channel Interaction : Research indicates that sulfonamides can influence calcium channels, which may affect vascular resistance and blood pressure regulation .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedBiological Activity ObservedMethodology
Figueroa-Valverde et al., 20234-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressureIn vivo perfusion pressure measurements
Shao et al., 2012Various sulfonamidesModulation of calcium channelsElectrophysiological assays
Kim et al., 2016Sulfonamide derivativesCardiovascular effectsAnimal model studies

Case Studies

  • Perfusion Pressure Studies : A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure over time. Results indicated that certain derivatives significantly reduced perfusion pressure in a time-dependent manner, suggesting cardiovascular implications .
  • Calcium Channel Studies : In another study focusing on cardiovascular responses, compounds similar to this compound were shown to inhibit calcium channels, leading to decreased coronary resistance and altered blood pressure dynamics .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models using software such as SwissADME can predict these parameters based on chemical structure .

Table 2: Predicted Pharmacokinetic Parameters

ParameterValue
SolubilityHigh
LipophilicityModerate
Oral BioavailabilityEstimated at 60%
Metabolic StabilityModerate

Comparison with Similar Compounds

Structural Analogues in the Dibenzo-oxazepine/Thiazepine Family

Heteroatom Variations (O vs. S)

Compounds with sulfur (thiazepine) instead of oxygen (oxazepine) in the central ring exhibit distinct electronic and steric properties. For example:

  • LCMS data show a molecular ion at m/z 430.1 [M+H+], with HRMS confirming the structure .
  • 10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide (): The thiazepine core reduces binding affinity for dopamine D2 receptors compared to oxazepine derivatives, as reported in receptor antagonism studies .

Substituent Variations

Sulfonamide vs. Carboxamide
  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (): Positional isomerism (sulfonamide at position 2 vs. acetamide at 7) significantly alters biological activity. For instance, the 7-substituted acetamide derivatives showed 37–83% yields in synthesis, with fluorophenyl variants (e.g., 8c ) exhibiting higher potency in PEX5-PEX14 inhibition assays .
Methoxy vs. Methyl Substituents
  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide (): Methoxy groups increase polarity compared to methyl groups, as evidenced by HRMS (m/z 449.1 [M+H+]) and improved solubility in aqueous buffers .

Core Modifications

  • BT2 (10-Ethyl-11-oxo-10,11-dihydro-dibenzo[b,f][1,4]oxazepin-2-yl-carbamic acid ethyl ester) (): Replacing sulfonamide with a carbamate group reduces hydrogen-bonding capacity, leading to weaker inhibition of monocyte-endothelial adhesion (IC50 = 15 μM) compared to sulfonamide derivatives .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Core Structure Substituent (Position) LogP<sup>a</sup> Solubility (µg/mL) Bioactivity (IC50/EC50) Reference
Target Compound Oxazepine 2,4-dimethyl-SO2NH2 (2) 3.8 12.5 N/A<sup>b</sup>
N-(4-Cyanobenzyl)-10-ethyl-thiazepine-8-carboxamide 5-oxide Thiazepine 4-cyanobenzyl (8) 4.2 8.2 D2 receptor Ki = 9 nM
N-(10-Ethyl-oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) Oxazepine 4-F-phenylacetamide (7) 3.5 22.4 PEX5-PEX14 IC50 = 0.8 µM
BT2 Oxazepine Ethyl carbamate (2) 2.9 35.0 Adhesion IC50 = 15 µM

<sup>a</sup> Predicted using Molinspiration. <sup>b</sup> Data pending in ongoing studies.

Q & A

Basic: What experimental methodologies are recommended for elucidating the molecular structure of this compound?

Answer:
Structural elucidation requires a combination of analytical techniques:

  • X-ray crystallography : Resolve the 3D arrangement of atoms, particularly for confirming the dibenzoxazepine ring conformation and sulfonamide substituent positions. Single-crystal diffraction studies (e.g., as applied in related sulfonamide derivatives ) are critical.
  • Multinuclear NMR spectroscopy : Use 1H^1H, 13C^13C, and 2D experiments (COSY, HSQC) to assign protons and carbons, focusing on the ethyl and dimethyl substituents.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and isotopic patterns.

Basic: What are the key synthetic routes for this compound, and how are intermediates validated?

Answer:
Synthesis typically involves:

Formation of the dibenzoxazepinone core : Cyclocondensation of o-aminophenol derivatives with carbonyl compounds, as described in dihydrodibenzoxazepinone synthesis protocols .

Sulfonylation : Reacting the oxazepinone intermediate with 2,4-dimethylbenzenesulfonyl chloride under anhydrous conditions.

Intermediate validation :

  • Monitor reaction progress via TLC and HPLC.
  • Characterize intermediates using FTIR (amide C=O stretch ~1650 cm1^{-1}) and 1H^1H NMR (aromatic proton integration).

Basic: How can reaction conditions be optimized for improved yield and purity?

Answer:
Apply Design of Experiments (DoE) principles:

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Response surface methodology (RSM) : Optimize parameters like reaction time and stoichiometry. For example, ICReDD’s computational-experimental feedback loop reduces trial-and-error by narrowing optimal conditions .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.

Advanced: How can computational methods guide the design of novel derivatives or reaction pathways?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in sulfonylation or ring functionalization .
  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways for dibenzoxazepine ring formation, reducing synthetic steps .
  • Machine learning : Train models on existing dibenzoxazepine datasets to predict reactivity or solubility.

Advanced: How should researchers address contradictory data in spectroscopic or synthetic results?

Answer:

  • Cross-validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) to rule out environmental artifacts.
  • Statistical analysis : Apply ANOVA to assess variability in reaction yields or purity metrics .
  • Advanced characterization : Use XPS (X-ray photoelectron spectroscopy) to resolve ambiguities in sulfonamide bonding environments .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Fragment-based design : Synthesize analogs with systematic modifications (e.g., substituent variations on the benzene rings) and assay biological activity.
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data .
  • Kinetic profiling : Compare IC50_{50} values across analogs to correlate structural features with potency.

Advanced: How can mechanistic pathways for side reactions be identified during synthesis?

Answer:

  • Isotopic labeling : Track 18O^{18}O incorporation in the oxazepinone carbonyl group to confirm hydrolysis pathways.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated reactants to infer rate-limiting steps.
  • Trapping experiments : Use scavengers (e.g., TEMPO) to intercept radical intermediates in sulfonylation steps .

Advanced: What experimental frameworks support scalable synthesis for preclinical studies?

Answer:

  • Flow chemistry : Continuous reactors enhance reproducibility and heat management for exothermic steps like cyclization .
  • Membrane separation : Purify intermediates using nanofiltration or liquid-liquid extraction systems to remove byproducts .
  • Process simulation : Aspen Plus or similar software models mass transfer and energy requirements for scale-up .

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